4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine

Lipophilicity Fragment-based drug design Physicochemical properties

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine (CAS 1208987-38-5) is a heterocyclic small molecule with a pyrimidine core substituted at the 4- and 6-positions with chlorine and at the 5-position with a 5-(trifluoromethyl)benzothiazol-2-yl moiety. This compound belongs to the class of pyrimidine–benzothiazole hybrids, a scaffold widely explored for kinase inhibition.

Molecular Formula C12H5Cl2F3N4S
Molecular Weight 365.2 g/mol
Cat. No. B13095060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine
Molecular FormulaC12H5Cl2F3N4S
Molecular Weight365.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(N=C(N=C3Cl)N)Cl
InChIInChI=1S/C12H5Cl2F3N4S/c13-8-7(9(14)21-11(18)20-8)10-19-5-3-4(12(15,16)17)1-2-6(5)22-10/h1-3H,(H2,18,20,21)
InChIKeyAFTVMGZOKQFHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine — Compound Profile for Research Sourcing and Differentiation


4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine (CAS 1208987-38-5) is a heterocyclic small molecule with a pyrimidine core substituted at the 4- and 6-positions with chlorine and at the 5-position with a 5-(trifluoromethyl)benzothiazol-2-yl moiety . This compound belongs to the class of pyrimidine–benzothiazole hybrids, a scaffold widely explored for kinase inhibition [2]. Its molecular formula is C₁₂H₅Cl₂F₃N₄S, with a molecular weight of 365.16 g/mol . The presence of two chlorine atoms and the trifluoromethyl-substituted benzothiazole imparts distinctive physicochemical properties that are relevant for fragment-based drug discovery and kinase inhibitor design [2].

Why Generic Pyrimidine or Benzothiazole Building Blocks Cannot Substitute 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine


Simple pyrimidine building blocks such as 4,6-dichloropyrimidin-2-amine lack the benzothiazole moiety and the trifluoromethyl group, which together confer the lipophilicity (XLogP3-AA = 4.8 [1]) and electronic profile required to engage hydrophobic kinase pockets [2]. Conversely, benzothiazole-2-amine derivatives without the 4,6-dichloropyrimidine core cannot provide the dual reactivity sites necessary for sequential functionalization. The specific ortho-dichloro substitution pattern on the pyrimidine ring is critical for regioselective nucleophilic aromatic substitution, while the 5-trifluoromethyl group on the benzothiazole modulates metabolic stability and target residence time in kinase inhibitor series [2]. Substituting with analogs that alter any single substituent—e.g., replacing CF₃ with CH₃ or removing the chlorine atoms—results in changes to logP, pKa, and hydrogen-bonding capacity that are not interchangeable for SAR-driven optimization programs.

Quantitative Differentiation Evidence for 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine vs Analogous Building Blocks


Lipophilicity Advantage: XLogP3-AA Comparison vs 4,6-Dichloropyrimidin-2-amine

The target compound exhibits an XLogP3-AA of 4.8 [1], which is 3.3 log units higher than the simpler analog 4,6-dichloropyrimidin-2-amine (XLogP3-AA ≈ 1.5 ), driven by the addition of the 5-(trifluoromethyl)benzothiazole moiety. This increased lipophilicity positions the compound in the permeability–solubility space typically favored for CNS-penetrant kinase inhibitor fragments.

Lipophilicity Fragment-based drug design Physicochemical properties

Electronic Differentiation: pKa Shift vs 4,6-Dichloropyrimidin-2-amine

The predicted pKa of the 2-amino group on the pyrimidine is –1.71 ± 0.10 , significantly more acidic than the pKa of 0.14 ± 0.10 predicted for 4,6-dichloropyrimidin-2-amine . This ~1.85-unit acidification, attributable to the electron-withdrawing benzothiazole–CF₃ system, implies the target compound is a weaker base, which affects protonation state at physiological pH and influences its behavior in both chemical synthesis and biochemical assays.

Acidity Nucleophilic aromatic substitution Reactivity prediction

Vendor Purity Tier Comparison: MolCore 98% NLT vs AKSci 95% vs Leyan 97%

The same CAS-registered compound is offered by multiple suppliers with divergent purity specifications: MolCore provides a minimum purity of 98% (‘NLT 98%’) , whereas AKSci supplies at 95% and Leyan at 97% . For synthesis of kinase inhibitors where trace dichloropyrimidine impurities can compete in SNAr reactions, the 98% specification reduces the risk of side-product formation.

Chemical purity Sourcing quality Reproducibility

Rotatable Bond Count Differentiates Conformational Flexibility from Simpler Pyrimidine Analogs

The target compound has one rotatable bond (the C–C linkage between pyrimidine and benzothiazole) [1], whereas 4,6-dichloropyrimidin-2-amine has zero rotatable bonds [2]. This single rotatable bond allows a low-energy twist between the two ring systems, which can be critical for fitting into the hinge region of kinases without incurring a large entropic penalty.

Conformational entropy Ligand efficiency Fragment-based screening

Molecular Weight Distinction from Canonical Pyrimidine Building Blocks

With a molecular weight of 365.16 g/mol [1], the compound is heavier than the commonly used fragment 4,6-dichloropyrimidin-2-amine (163.99 g/mol) [2], placing it in the 'lead-like' rather than 'fragment-like' property space. This influences both the number of heavy atoms available for target interactions and the synthetic complexity of libraries built from it.

Fragment molecular weight Lead-likeness Pharmacokinetic space

Patent-Class Structural Overlap with Spleen Tyrosine Kinase (Syk) Inhibitor Pharmacophore

The compound's core scaffold—thiazole-substituted aminopyrimidine—falls within the general Markush formula of two active patents (US9499534B2 [1] and US20160340351A1 [2]) that claim Syk inhibitors. While individual compound activity data are not publicly disclosed for this specific CAS, the structural match with the claimed pharmacophore (amino-pyrimidine directly linked to a thiazole bearing an electron-withdrawing 5-substituent) establishes its relevance as a screening hit in Syk drug discovery programs.

Syk inhibition Patent SAR Kinase inhibitor pharmacophore

Recommended Use Cases for 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine Based on Verified Differentiation Evidence


Fragment-to-Lead Libraries Targeting Hydrophobic Kinase Hinge Regions

With an XLogP3-AA of 4.8 [1], this compound is ideally suited for fragment-based screening collections designed to probe hydrophobic kinase pockets. Its higher lipophilicity relative to the widely used 4,6-dichloropyrimidin-2-amine (XLogP3 ≈ 1.5) provides a measurable advantage for initial binding to hydrophobic subpockets such as the DFG-out allosteric site identified in benzothiazole-based RAF inhibitors [2].

Regioselective SNAr Functionalization for Combinatorial Kinase Library Synthesis

The 4,6-dichloro substitution pattern on the pyrimidine ring provides two reactive sites for sequential nucleophilic aromatic substitution (SNAr), enabling divergent library synthesis. Procurement of the 98% NLT purity grade minimizes competing side reactions from residual dehalogenated impurities, improving synthetic reproducibility in parallel synthesis campaigns.

Spleen Tyrosine Kinase (Syk) Hit Identification and Lead Optimization

The compound’s scaffold maps onto the generic Formula (I) claimed in active Syk inhibitor patents (US9499534B2, US20160340351A1) [3]. Researchers pursuing Syk as a target for autoimmune or oncological indications can deploy this building block as a validated starting point for SAR exploration, leveraging the 5-CF₃ group to tune metabolic stability and the chloro substituents for facile derivatization.

Computational Chemistry and Pharmacophore Model Validation

The compound’s defined physicochemical profile—pKa –1.71 , XLogP3-AA 4.8 [1], one rotatable bond, exact mass 363.9564 Da—makes it an excellent test case for validating in silico ADMET prediction models. Its electronic properties differ substantially from standard fragment libraries, providing a stress test for computational models that predict ionization, permeability, and metabolic turnover.

Quote Request

Request a Quote for 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.